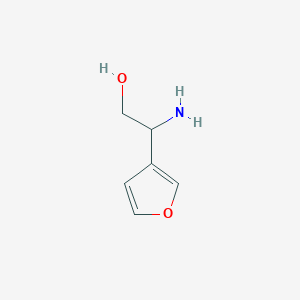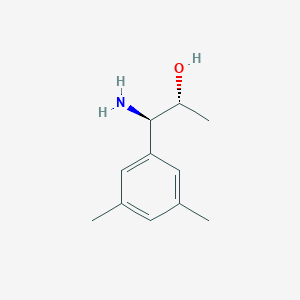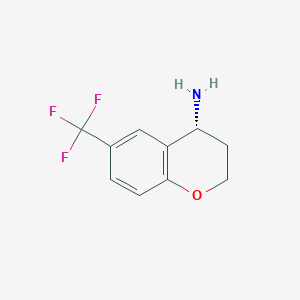
4-(2-Chloro-5-methoxybenzyl)piperidine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-5-methoxybenzyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 2-chloro-5-methoxybenzyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-methoxybenzyl)piperidine hydrochloride typically involves the reaction of 2-chloro-5-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 4-(2-Chloro-5-methoxybenzyl)piperidine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is obtained through crystallization and filtration processes to achieve high purity.
化学反応の分析
Types of Reactions
4-(2-Chloro-5-methoxybenzyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of methoxy-substituted derivatives.
科学的研究の応用
4-(2-Chloro-5-methoxybenzyl)piperidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of receptor-ligand interactions and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 4-(2-Chloro-5-methoxybenzyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, leading to a series of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(4-Methoxybenzyl)piperidine hydrochloride
- 4-(2-Chlorobenzyl)piperidine hydrochloride
- 4-(2-Methoxybenzyl)piperidine hydrochloride
Uniqueness
4-(2-Chloro-5-methoxybenzyl)piperidine hydrochloride is unique due to the presence of both chloro and methoxy substituents on the benzyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific arrangement of these substituents can influence the compound’s binding affinity to molecular targets and its overall pharmacological profile.
特性
分子式 |
C13H19Cl2NO |
|---|---|
分子量 |
276.20 g/mol |
IUPAC名 |
4-[(2-chloro-5-methoxyphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-16-12-2-3-13(14)11(9-12)8-10-4-6-15-7-5-10;/h2-3,9-10,15H,4-8H2,1H3;1H |
InChIキー |
FIJNSIIETVJGRE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)Cl)CC2CCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(1R,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13050149.png)




